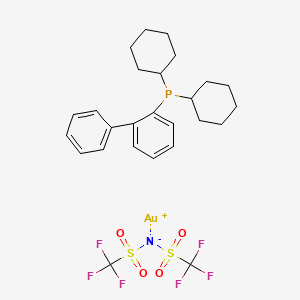
bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-(2-phenylphenyl)phosphane;gold(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(trifluormethylsulfonyl)azanid;Dicyclohexyl-(2-phenylphenyl)phosphan;Gold(I) ist eine komplexe Verbindung, die die Eigenschaften von Gold mit den einzigartigen Merkmalen von Bis(trifluormethylsulfonyl)azanid und Dicyclohexyl-(2-phenylphenyl)phosphan kombiniert. Diese Verbindung ist für ihre Stabilität und Reaktivität bekannt, was sie in verschiedenen wissenschaftlichen und industriellen Anwendungen wertvoll macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Bis(trifluormethylsulfonyl)azanid;Dicyclohexyl-(2-phenylphenyl)phosphan;Gold(I) beinhaltet typischerweise die Reaktion von Goldchlorid mit Dicyclohexyl-(2-phenylphenyl)phosphan in Gegenwart von Bis(trifluormethylsulfonyl)azanid. Die Reaktion wird unter Inertgasbedingungen wie Stickstoff oder Argon bei Temperaturen von 2°C bis 8°C durchgeführt .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine präzise Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird oft in spezialisierten Anlagen hergestellt, die mit fortschrittlicher Technologie ausgestattet sind, um die empfindliche Natur der Reaktanten und Produkte zu bewältigen .
Analyse Chemischer Reaktionen
Reaktionstypen
Bis(trifluormethylsulfonyl)azanid;Dicyclohexyl-(2-phenylphenyl)phosphan;Gold(I) unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Produkte mit höherem Oxidationszustand zu bilden.
Reduktion: Sie kann auch reduziert werden, um Produkte mit niedrigerem Oxidationszustand zu bilden.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen ein Ligand durch einen anderen ersetzt wird.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Liganden für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und inerten Atmosphären durchgeführt, um unerwünschte Nebenreaktionen zu vermeiden .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Gold(III)-Komplexe ergeben, während die Reduktion Gold(0)-Spezies produzieren kann .
Wissenschaftliche Forschungsanwendungen
Bis(trifluormethylsulfonyl)azanid;Dicyclohexyl-(2-phenylphenyl)phosphan;Gold(I) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von Bis(trifluormethylsulfonyl)azanid;Dicyclohexyl-(2-phenylphenyl)phosphan;Gold(I) beinhaltet seine Interaktion mit molekularen Zielstrukturen durch Koordinationschemie. Das Goldzentrum kann stabile Komplexe mit verschiedenen Liganden bilden, was die Reaktivität und Stabilität der Verbindung beeinflusst. Die beteiligten Pfade umfassen Elektronentransfer- und Ligandenaustauschprozesse .
Wirkmechanismus
The mechanism of action of bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-(2-phenylphenyl)phosphane;gold(1+) involves its interaction with molecular targets through coordination chemistry. The gold center can form stable complexes with various ligands, influencing the reactivity and stability of the compound. The pathways involved include electron transfer and ligand exchange processes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Bis(trifluormethylsulfonyl)azanid;Dicyclohexyl-(2,6-dimethoxyphenyl)phosphonium;Gold(I)
- Bis(trifluormethylsulfonyl)azanid;Tributyl(methyl)ammonium;Gold(I)
- Bis(trifluormethylsulfonyl)azanid;Zink(II)
Einzigartigkeit
Bis(trifluormethylsulfonyl)azanid;Dicyclohexyl-(2-phenylphenyl)phosphan;Gold(I) ist aufgrund seiner spezifischen Kombination von Liganden und Goldzentrum einzigartig, die ihm eine besondere Reaktivität und Stabilität verleiht.
Eigenschaften
Molekularformel |
C26H31AuF6NO4PS2 |
|---|---|
Molekulargewicht |
827.6 g/mol |
IUPAC-Name |
bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-(2-phenylphenyl)phosphane;gold(1+) |
InChI |
InChI=1S/C24H31P.C2F6NO4S2.Au/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h1,4-5,10-13,18-19,21-22H,2-3,6-9,14-17H2;;/q;-1;+1 |
InChI-Schlüssel |
BNWAOBDZVAQFCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



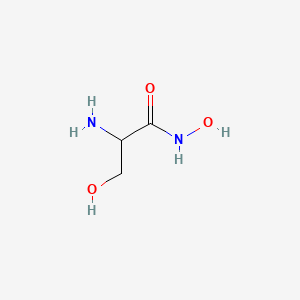



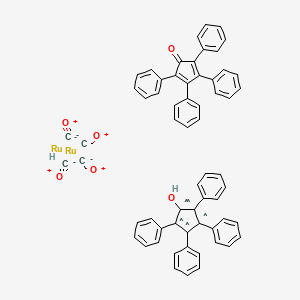
![N,N'-(1S,2S)-(+)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12059076.png)
![[Sar9,Met(O2)11]-SUBSTANCE P](/img/structure/B12059080.png)
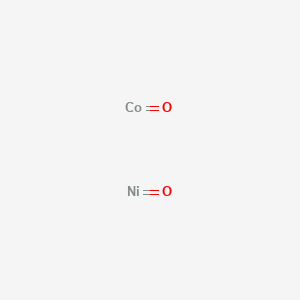
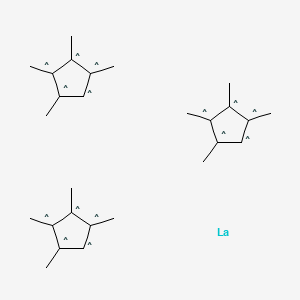
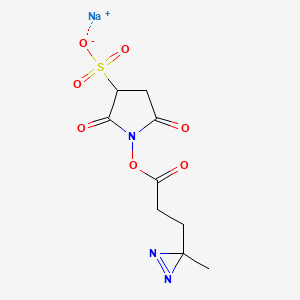
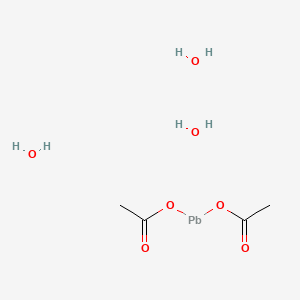

![4-[5-(4-benzamido-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B12059124.png)
